molecular formula C8H8Cl2N2O2 B1355571 Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate CAS No. 63155-10-2

Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate

Cat. No.: B1355571
CAS No.: 63155-10-2
M. Wt: 235.06 g/mol
InChI Key: BVWJBJVHLJIVST-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound belongs to the class of substituted pyrimidine esters with the following defining characteristics:

Property Value Source
IUPAC Name This compound
CAS Registry Number 63155-10-2
Molecular Formula C₈H₈Cl₂N₂O₂
Molecular Weight 235.07 g/mol
SMILES Notation CCOC(=O)CC1=NC(Cl)=CC(Cl)=N1
Key Synonyms Ethyl 4,6-dichloro-2-pyrimidineacetate; 4,6-Dichloro-2-pyrimidineacetic acid ethyl ester

The compound exhibits structural isomerism with other dichloropyrimidine esters, such as ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS 1095822-21-1), differing in chlorine substitution patterns.

Historical Context in Heterocyclic Chemistry

Pyrimidine chemistry emerged as a distinct field following the isolation of alloxan in 1818. The development of chlorinated pyrimidines accelerated in the mid-20th century due to their pharmacological potential. This compound first appeared in synthetic literature in the 1980s as researchers explored nucleophilic substitution reactions on halogenated pyrimidines.

Key milestones:

  • 1984 : Initial reports of pyrimidine-thioacetate derivatives demonstrated the feasibility of side-chain modifications
  • 2000s : Commercial availability expanded through suppliers like AK Scientific and Matrix Scientific
  • 2010s : Applications in kinase inhibitor synthesis drove methodological refinements

The compound's stability under diverse reaction conditions (pH 2–6, temperatures up to 90°C) facilitated its adoption in multistep syntheses.

Role in Pyrimidine Derivative Research

As a versatile intermediate, this ester enables three primary reaction pathways:

  • Nucleophilic Aromatic Substitution
    The 4- and 6-chlorine atoms undergo displacement with amines, alkoxides, or thiols. For example:
    $$
    \text{C}8\text{H}8\text{Cl}2\text{N}2\text{O}2 + 2\text{RNH}2 \rightarrow \text{C}8\text{H}8\text{N}4\text{O}2 + 2\text{HCl}
    $$
    This reactivity enables creation of bis-aminated pyrimidines for pharmaceutical applications.

  • Ester Hydrolysis
    The ethyl ester converts to carboxylic acid derivatives under basic conditions:
    $$
    \text{C}8\text{H}8\text{Cl}2\text{N}2\text{O}2 + \text{NaOH} \rightarrow \text{C}6\text{H}4\text{Cl}2\text{N}2\text{O}2\text{Na} + \text{C}2\text{H}5\text{OH}
    $$
    Resulting acids serve as ligands in coordination chemistry.

  • Cross-Coupling Reactions
    Palladium-catalyzed couplings (Suzuki, Heck) modify the pyrimidine ring while preserving the ester functionality.

Industrial-scale synthesis typically employs:

  • Cyclocondensation of diethyl malonate with formamide derivatives
  • Chlorination of 4,6-dihydroxypyrimidine precursors using POCl₃ or SOCl₂

A comparative analysis of synthetic routes:

Method Yield Purity Scale Feasibility
Malonate cyclization 83% >95% Industrial
Direct chlorination 72% 88% Pilot plant
Thioacetate alkylation 65% 90% Laboratory

These characteristics position the compound as a critical building block for:

  • Anticancer agents targeting thymidylate synthase
  • Agrochemicals like pyrimidine-based herbicides
  • Metal-organic frameworks (MOFs) with pyrimidine linkers

Properties

IUPAC Name

ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-7-11-5(9)3-6(10)12-7/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWJBJVHLJIVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494581
Record name Ethyl (4,6-dichloropyrimidin-2-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63155-10-2
Record name Ethyl 4,6-dichloro-2-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63155-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (4,6-dichloropyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its structure allows for regioselective reactions, making it a useful building block for creating more complex organic molecules. For instance, it can be utilized in the synthesis of pyrimidine derivatives through various chemical transformations involving organolithium reagents.

Biological Applications

Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Anticancer Activity:
The compound has been investigated for its anticancer properties. It may act as an inhibitor of specific enzymes involved in DNA replication or repair, thereby exhibiting potential therapeutic effects against certain types of cancer. For example, studies have highlighted its efficacy in targeting cancer cell lines through mechanisms that induce apoptosis or inhibit cell proliferation .

Medicinal Chemistry

Drug Development:
this compound is being explored as a precursor for the development of novel therapeutic agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug design aimed at treating various diseases, including viral infections and inflammatory conditions .

Pharmacological Studies:
Research has demonstrated that compounds related to this compound exhibit a range of pharmacological effects. These include anti-inflammatory and antiviral activities, which are crucial for developing new medications targeting diseases like HIV and other viral infections .

Industrial Applications

Agrochemicals:
In the agricultural sector, this compound is utilized in the production of agrochemicals. Its properties make it suitable for developing herbicides and pesticides that can effectively control pests while minimizing environmental impact.

Chemical Manufacturing:
The compound is also employed in the synthesis of dyes and other industrial chemicals. Its unique dichloro substitution pattern enhances its reactivity, allowing it to participate effectively in various chemical processes used in manufacturing.

Summary Table of Applications

Field Application Details
Chemistry Intermediate for synthesisUsed in the creation of heterocyclic compounds and complex organic molecules
Biology Antimicrobial activityInhibits growth of bacterial strains
Medicine Drug developmentPotential precursor for new therapeutic agents
Industrial AgrochemicalsUsed in production of herbicides and pesticides

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Chlorine Substitution Patterns
  • Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate (CAS: 1261542-34-0):

    • Molecular formula: C₈H₉ClN₂O₂ ; molecular weight: 200.62 g/mol .
    • Differs by having a single chlorine at the 4-position instead of 4,6-dichloro substitution. The reduced chlorination decreases molecular weight and may lower lipophilicity, impacting bioavailability .
  • Ethyl 4,6-Dichloropyrimidine-5-carboxylate (CAS: 87600-72-4): Molecular formula: C₇H₆Cl₂N₂O₂; molecular weight: 221.04 g/mol. The ethyl ester group is at the 5-position instead of the 2-position.
Functional Group Replacements
  • Ethyl 2-((4,6-Dichloropyrimidin-2-yl)sulfanyl)acetate :
    • Replaces the oxygen in the acetate group with sulfur (sulfanyl). The thioether linkage enhances electron-withdrawing effects, which could stabilize the pyrimidine ring but reduce metabolic stability compared to the oxygen analog .

Heterocyclic Core Modifications

Triazine-Based Analogs
  • Methyl 2-(4,6-Dichloro-1,3,5-triazin-2-yl-amino)acetate: Replaces the pyrimidine ring with a 1,3,5-triazine core. Triazines exhibit distinct electronic properties due to three nitrogen atoms, which may enhance binding to target enzymes in herbicide applications .
Imidazole and Fused-Ring Derivatives
  • Ethyl 2-[8-(3-Chlorophenyl)-4-oxo-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate: Features a fused tetrahydroimidazo-triazine ring system.

Substituent Additions and Modifications

  • Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate :

    • Incorporates a thietan-3-yloxy group at the 4-position. The sulfur-containing thietan ring introduces steric bulk and polarizability, which could influence pharmacokinetic properties like solubility .
  • Ethyl [(4,6-Dimethylpyrimidin-2-yl)oxy]acetate (CAS: 77165-99-2):

    • Substitutes chlorines with methyl groups and introduces an ether linkage. Methyl groups increase hydrophobicity, while the ether oxygen may enhance metabolic stability compared to ester linkages .

Data Tables: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference ID
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate C₈H₈Cl₂N₂O₂ 235.07 4,6-Cl; 2-ethyl acetate High lipophilicity, intermediate
Ethyl 2-(6-chloro-4-pyrimidinyl)acetate C₈H₉ClN₂O₂ 200.62 4-Cl; 2-ethyl acetate Lower logP, improved solubility
Ethyl 4,6-dichloropyrimidine-5-carboxylate C₇H₆Cl₂N₂O₂ 221.04 4,6-Cl; 5-ethyl ester Positional isomerism effects
Ethyl 2-((4,6-dichloropyrimidin-2-yl)sulfanyl)acetate C₈H₈Cl₂N₂O₂S 267.13 Sulfanyl substitution Enhanced electron withdrawal

Biological Activity

Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with chlorine substitutions at the 4 and 6 positions and an ethyl acetate group at the 2 position. The presence of chlorine atoms enhances the compound's reactivity and biological properties, making it an attractive candidate for various pharmacological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, modifications on the pyrimidine group have been reported to improve the IC50 values in various cancer cell lines by 2–5-fold compared to their non-chlorinated counterparts .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its interaction with proteins can influence cellular processes such as gene expression and signaling pathways.
  • Anti-inflammatory Effects : this compound and its derivatives have been explored for their anti-inflammatory properties, contributing to their potential therapeutic applications in treating inflammatory diseases.

The biological effects of this compound are believed to arise from its ability to interact with molecular targets within cells. The compound may inhibit enzyme activities or alter protein-protein interactions, leading to changes in cellular signaling and metabolic processes.

Table: Summary of Biological Activities

Biological Activity Description Reference
Antitumor ActivityInhibits cancer cell proliferation; improved IC50 values in multiple cell lines
Enzyme InhibitionActs as a substrate or inhibitor for specific enzymes
Anti-inflammatoryExhibits potential anti-inflammatory effects

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor properties of modified pyrimidines based on this compound. The results indicated that compounds with enhanced structural modifications showed increased cytotoxicity against breast cancer cell lines (e.g., MCF-7), demonstrating the importance of structure-activity relationships in drug design .
  • Mechanistic Insights : Research involving enzyme assays revealed that this compound effectively inhibited specific metabolic enzymes, leading to altered cellular metabolism and apoptosis in cancer cells. This highlights its potential as a therapeutic agent targeting metabolic pathways.
  • Synthesis and Applications : The synthesis of this compound typically involves organolithium reagents and other chemical transformations aimed at generating biologically active pyrimidine derivatives. These derivatives are being investigated for their applications in drug development targeting various diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a reaction where ethyl-2-((4,6-dichloropyrimidin-2-yl)sulfanyl)acetate is reacted with a substituted aniline in dimethylformamide (DMF) using diisopropylethylamine as a base . Solvent choice (e.g., DMF vs. ethanol) and base strength significantly impact yield. Reflux conditions (e.g., 40 mL ethanol at 80°C, as in ) are critical for intermediates, with reaction monitoring via TLC or HPLC to optimize time and temperature .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic peaks for the pyrimidine ring (δ 8.2–8.5 ppm for aromatic protons) and ester groups (δ 1.2–1.4 ppm for ethyl CH₃). Mass spectrometry (HRMS) validates molecular weight. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) is preferred. For example, reports a crystal structure with R factor = 0.038, refined using SHELXL-97 . Preferential solvent systems (e.g., chloroform-acetone mixtures) aid in growing diffraction-quality crystals .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly for regioselective functionalization?

  • Methodological Answer : Mechanistic studies often employ density functional theory (DFT) to predict reactive sites on the pyrimidine ring. The 4- and 6-chloro positions are electronically activated for nucleophilic substitution (e.g., with amines or thiols). Kinetic studies under varying temperatures/pH, coupled with LC-MS monitoring, help identify intermediates. For instance, describes substitution at the 2-position using isopropylamine, suggesting steric and electronic factors dictate regioselectivity . Isotopic labeling (e.g., ¹⁵N or ¹³C) can track bond formation/cleavage pathways.

Q. What challenges arise in crystallographic refinement of derivatives, and how are they resolved?

  • Methodological Answer : Common issues include disorder in the ethyl ester group or pyrimidine ring, resolved using SHELXL’s PART and SIMU instructions ( ). For twinned crystals (common in polar solvents), the HKLF 5 format in SHELXL enables twin refinement. highlights a high data-to-parameter ratio (17.5) for reliable refinement, with hydrogen atoms added geometrically and refined using riding models . Validation tools like PLATON ( ) check for missed symmetry or solvent-accessible voids .

Q. How do solvent and substituent effects influence the compound’s reactivity in multicomponent reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at the pyrimidine’s chlorine sites, while protic solvents (ethanol) favor ester group stability. shows DMF/diisopropylethylamine facilitates amine coupling, whereas uses ethanol for thioether formation . Substituent steric effects are quantified via Hammett constants (σ) or computational electrostatic potential maps. For example, electron-withdrawing groups on the pyrimidine increase electrophilicity at the 2-position, as seen in ’s amide synthesis .

Q. What strategies are employed to resolve contradictory spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism in the ester group). Variable-temperature NMR (VT-NMR) at 233–373 K identifies coalescence points for conformational exchange. For example, splitting in ethyl CH₂ signals at 298 K may merge at higher temperatures. 2D NMR (COSY, NOESY) clarifies through-space interactions, while deuterated solvent screening (DMSO-d₆ vs. CDCl₃) mitigates solvent-induced shifts.

Methodological Resources

  • Crystallography : SHELX suite ( ) for structure solution/refinement; PLATON for validation .
  • Synthesis : Optimize solvent/base pairs (DMF + diisopropylethylamine for amines; ethanol for thiols) .
  • Computational Tools : Gaussian or ORCA for DFT studies; Mercury for crystal packing analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate

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